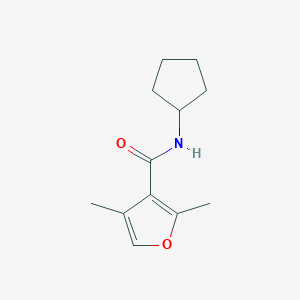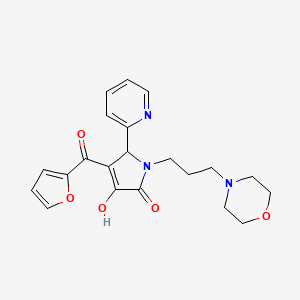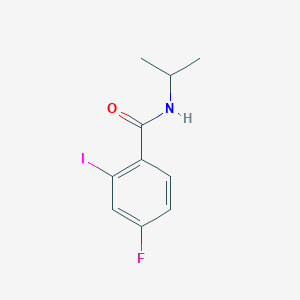
6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a morpholine ring, and a pyridazine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Mecanismo De Acción
Target of Action
The compound “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide” is a piperidine derivative . Piperidine derivatives are known to have a wide range of targets depending on their specific structures and substituents . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives often act by interacting with various receptors or enzymes in the body .
Biochemical Pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it might affect. Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Piperidine derivatives can have diverse pharmacokinetic properties .
Result of Action
The effects would depend on its specific targets and mode of action .
Action Environment
Such factors can include pH, temperature, presence of other compounds, and specific conditions within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method includes the reaction of 4-benzylpiperidine with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, halides, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, used in research for its effects on neurotransmitter release.
N-morpholinopyridazine derivatives: Compounds with similar core structures but different substituents, studied for their pharmacological properties.
Uniqueness
6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(24-26-12-14-28-15-13-26)19-6-7-20(23-22-19)25-10-8-18(9-11-25)16-17-4-2-1-3-5-17/h1-7,18H,8-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYCKWQKNNEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2605959.png)
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione](/img/structure/B2605961.png)




![N-(2-phenylethyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2605968.png)


![4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide](/img/structure/B2605976.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)

